molecular formula C13H25BO2 B2844527 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane CAS No. 2152645-04-8

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane

Cat. No. B2844527
CAS RN: 2152645-04-8
M. Wt: 224.15
InChI Key: BPEYFKBODDZCIU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in scientific research. The compound is commonly referred to as TMEDA borane and has been used in various applications due to its unique properties.

Scientific Research Applications

Inhibitory Activity Against Serine Proteases : This compound has been synthesized in forms that exhibit inhibitory activity against serine proteases, including thrombin, showcasing its potential in therapeutic applications related to blood coagulation (Spencer et al., 2002).

Mechanistic Insights and Stereoselectivity

Mechanistic and Stereoselectivity Studies : Detailed computational studies have shed light on the mechanisms and origins of stereoselectivity in reactions involving 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane, particularly in the asymmetric Simmons-Smith cyclopropanation, highlighting the compound's role in enantiomerically enriched syntheses (Wang et al., 2011).

Material Science and Polymer Chemistry

Synthesis of Boron-Containing Stilbenes : The compound has been used to synthesize boron-containing stilbene derivatives, which are investigated for their potential in creating new materials for LCD technology and as intermediates for conjugated polyene synthesis, indicating its utility in advanced material science applications (Das et al., 2015).

Electrochemical Properties of Organoboron Compounds : The electrochemical properties of derivatives of 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane have been explored, revealing insights into the β-effect of organoborate and its lower oxidation potential, which could have implications for electrochemical synthesis and applications (Tanigawa et al., 2016).

Continuous Flow and Scalable Synthesis

Scalable Synthesis via Continuous Flow : Addressing the challenges associated with batch processing and aqueous workup, a continuous-flow and distillation process has been developed for the preparation of key reagents derived from 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane, demonstrating its scalability and industrial applicability (Fandrick et al., 2012).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-10(2)9(11(10,3)4)14-15-12(5,6)13(7,8)16-14/h9H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEYFKBODDZCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane

CAS RN

2152645-04-8
Record name 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane
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